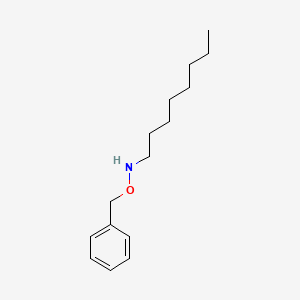

1-Octanamine, N-(phenylmethoxy)-

Description

Properties

IUPAC Name |

N-phenylmethoxyoctan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-5-6-10-13-16-17-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUCAFGJPZSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining Structural Characteristics and Chemical Nomenclature

1-Octanamine, N-(phenylmethoxy)- is a secondary amine characterized by a distinct molecular architecture. The structure features a long, straight-chain alkyl group, specifically an octyl group, attached to a nitrogen atom. This nitrogen is, in turn, bonded to a benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom), also known as a phenylmethoxy group. This arrangement places it within the family of N-alkoxyamines.

The formal nomenclature, 1-Octanamine, N-(phenylmethoxy)-, precisely describes this structure according to IUPAC naming conventions. "1-Octanamine" indicates the presence of an eight-carbon chain (octane) where a primary amine group is located at position 1. The "N-(phenylmethoxy)-" prefix specifies that a phenylmethoxy group is substituted onto the nitrogen atom of the octanamine. An alternative name for this compound is N-benzyloxy-N-octylamine.

The key structural features include the hydrophobic n-octyl chain, which influences its solubility and potential for steric interactions, and the N-O bond of the benzyloxyamine moiety. This N-O bond is a critical feature of N-alkoxyamines, often exhibiting relatively low bond dissociation energy, which is fundamental to their reactivity and utility in chemical synthesis. chimia.ch

Interactive Data Table: Predicted Properties of 1-Octanamine, N-(phenylmethoxy)-

| Property | Value |

| Molecular Formula | C15H25NO |

| Molecular Weight | 235.37 g/mol |

| IUPAC Name | 1-Octanamine, N-(phenylmethoxy)- |

| Synonyms | N-benzyloxy-N-octylamine |

| Parent Amine | 1-Octanamine cymitquimica.comacs.org |

| Functional Group | N-alkoxyamine |

Historical Context and Evolution of Research on N Alkoxy Amines

The exploration of N-alkoxy amines, sometimes referred to as hydroxylamine (B1172632) ethers, has a rich history intertwined with the development of radical chemistry. While early examples of these compounds were known, significant interest in their synthesis and properties surged in the latter half of the 20th century. A comprehensive review highlights that for many years, the primary synthetic route to N-alkoxyamines was through the trapping of carbon-centered radicals with stable nitroxide radicals. chimia.ch

The evolution of research in this area has been driven by the quest for controlled polymerization methods. A pivotal moment in the history of N-alkoxy amines was the discovery of their crucial role in Nitroxide Mediated Polymerization (NMP), a form of living radical polymerization. chimia.chacs.org This technique allows for the synthesis of polymers with well-defined molecular weights and complex architectures. The principle of NMP relies on the reversible thermal dissociation of the N-O-C bond in alkoxyamines to generate a persistent nitroxide radical and a reactive carbon-centered radical, which can then propagate by adding to a monomer before being recaptured by the nitroxide. chimia.ch This discovery has led to extensive research into the synthesis of a wide variety of N-alkoxyamines with different steric and electronic properties to fine-tune the polymerization process. Over the past few decades, numerous synthetic methods have been developed, moving beyond simple radical trapping to include techniques like atom transfer radical addition and the reduction of oximes. chimia.chrsc.org

Broad Significance in Contemporary Organic Synthesis and Chemical Sciences

Established Reaction Pathways for the Formation of 1-Octanamine, N-(phenylmethoxy)-

The synthesis of 1-Octanamine, N-(phenylmethoxy)- has traditionally relied on well-established, multi-step chemical reactions. These methods, while effective, often involve several distinct stages to achieve the final product.

Conventional Multistep Synthesis Approaches

Conventional approaches to synthesizing N-alkoxy amines like 1-Octanamine, N-(phenylmethoxy)- typically involve the N-alkylation of a primary amine with an appropriate alkylating agent. One common strategy is the reaction of octylamine (B49996) with a benzyl (B1604629) derivative containing a suitable leaving group, such as benzyl bromide, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.

Another established route involves the reductive amination of octanal (B89490) with O-benzylhydroxylamine. This two-step process first forms an imine intermediate, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. youtube.com

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and the need to control selectivity. A general representation of a multistep synthesis is the transformation of simple molecules into more complex structures through a series of chemical reactions. youtube.com

Stereoselective Synthesis Considerations and Strategies

When the target molecule contains stereocenters, as can be the case with derivatives of 1-Octanamine, N-(phenylmethoxy)-, stereoselective synthesis becomes a critical consideration. The goal is to control the formation of a specific stereoisomer.

One strategy for achieving stereoselectivity is the use of chiral auxiliaries. For instance, a chiral auxiliary can be temporarily incorporated into the amine or aldehyde starting material to direct the stereochemical outcome of the key bond-forming reaction. google.com The auxiliary is then removed in a subsequent step.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands, can promote the formation of one enantiomer over the other in high enantiomeric excess. For example, the stereoselective reduction of an imine precursor to the amine can be achieved using a chiral reducing agent or a catalyst. nih.govnih.gov The development of stereoselective methods for the synthesis of amino ketone derivatives from N-tert-butanesulfinyl aldimines highlights the utility of chiral imines in directing stereochemical outcomes. nih.gov

Innovations in Synthetic Protocols for N-Alkoxy Amines

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the synthesis of amines, including N-alkoxy amines. These innovative protocols often offer advantages in terms of reaction time, yield, and environmental impact.

Application of Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for organic synthesis. researchgate.netnih.gov This approach offers several benefits, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.netmdpi.com

In the context of N-alkoxy amine synthesis, flow chemistry can facilitate rapid and efficient N-alkylation or reductive amination reactions. acs.org The ability to precisely control temperature and residence time can lead to higher yields and purities compared to traditional batch methods. mdpi.comacs.org Furthermore, the integration of in-line purification techniques can streamline the entire synthetic process. The use of flow chemistry has been demonstrated to be advantageous in the synthesis of various pharmaceutically important compounds. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Often hours | Can be reduced to minutes acs.org |

| Temperature Control | Can be challenging, potential for hotspots | Precise and uniform temperature control researchgate.net |

| Safety | Handling of hazardous intermediates can be risky | Safer handling of reactive intermediates nih.gov |

| Scalability | Can be complex | More straightforward scaling-up nih.gov |

| Yield & Purity | May be lower due to side reactions | Often higher due to better control mdpi.com |

Electrochemical Synthesis Pathways for N-Substituted Amines

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the formation of C-N bonds. nih.govrsc.org By using electricity to drive chemical reactions, electrosynthesis can often be performed under mild conditions without the need for stoichiometric reagents. rsc.orgresearchgate.net

The electrochemical synthesis of N-substituted amines can be achieved through various pathways. For instance, the reductive amination of aldehydes can be performed electrochemically, where the imine intermediate is reduced at the cathode. rsc.org Another approach involves the cross-coupling of amines with other organic molecules, mediated by an electrochemical process. researchgate.net These methods are part of a growing field of research focused on developing more sustainable chemical manufacturing processes. nih.gov The electrochemical oxidation of amines to nitriles and imines also represents a significant area of organic electrochemistry. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) in Amine Formation

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a variety of organic reactions, including the formation of amines. at.uaorganic-chemistry.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and increased yields compared to conventional heating methods. mdpi.comyoutube.com

In the synthesis of amines, MAOS can be applied to N-alkylation reactions, reductive aminations, and various coupling reactions. youtube.comnih.gov The efficiency of microwave heating can be particularly beneficial for reactions that are sluggish at ambient temperatures. mdpi.com The use of microwave-assisted methods is considered a green technology as it can reduce energy consumption and the use of solvents. mdpi.com

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules organic-chemistry.org |

| Reaction Time | Often longer | Significantly shorter mdpi.comnih.gov |

| Temperature Gradient | Can be non-uniform | More uniform heating |

| Yield | Variable | Often improved mdpi.com |

| Side Reactions | More prevalent | Often reduced mdpi.com |

Strategic Use of Protecting Groups in N-Alkoxy Amine Synthesis

The synthesis of N-alkoxy amines, including 1-Octanamine, N-(phenylmethoxy)-, often requires the careful protection of reactive functional groups to prevent undesired side reactions and ensure high yields of the target molecule. The amino group of a primary amine like 1-octanamine is nucleophilic and can react with various electrophiles. nih.govgoogle.com If the synthesis involves reactants with multiple electrophilic sites or conditions that could lead to over-alkylation, protecting the amine is a critical strategic step. sielc.com

The primary role of a protecting group is to be temporarily installed on a functional group, rendering it inert to a specific set of reaction conditions. sielc.com After the desired chemical transformation is complete, the protecting group must be cleanly and selectively removed without altering the rest of the molecule. google.com

In the context of synthesizing 1-Octanamine, N-(phenylmethoxy)-, a common route involves the reductive amination between 1-octanamine and a suitable benzaldehyde (B42025) derivative. nih.gov While this specific reaction can sometimes be performed without protection, the presence of other sensitive functionalities in a more complex synthesis would necessitate the use of a protecting group on the amine.

Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The choice of protecting group is a strategic decision based on its stability profile relative to the subsequent reaction conditions. google.com For instance, the Boc group is stable to a wide range of non-acidic conditions but is easily removed with acids, while the Cbz group is cleaved by catalytic hydrogenolysis. sielc.comorganic-chemistry.org This differential reactivity allows for an "orthogonal" protection strategy, where multiple functional groups can be deprotected sequentially. sielc.com

The following table details common amine protecting groups that could be strategically employed in the synthesis of N-alkoxy amine derivatives.

Interactive Table: Common Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles |

| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂OCO- | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |

| Fmoc (9-Fluorenylmethoxycarbonyl) | C₁₄H₉CH₂OCO- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

| Tosyl (Ts) | p-CH₃C₆H₄SO₂- | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃), strong acid | Very stable to a wide range of conditions |

Green Chemistry Approaches to the Synthesis of 1-Octanamine, N-(phenylmethoxy)-

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of 1-Octanamine, N-(phenylmethoxy)- can be approached through several "green" methodologies that aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional methods. bldpharm.com

A prominent green strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This atom-economical process involves the reaction of an amine with an alcohol. In a potential synthesis for 1-Octanamine, N-(phenylmethoxy)-, this would involve reacting 1-octanamine directly with a benzyloxy alcohol, catalyzed by a transition metal complex (e.g., based on Iridium, Ruthenium, or Manganese). The catalyst temporarily oxidizes the alcohol to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol in the initial step. The only byproduct of this elegant process is water, making it a highly sustainable alternative to conventional reductive amination, which often requires stoichiometric amounts of metal hydride reducing agents.

Another green approach involves the direct reductive amination of carbonyl compounds in environmentally friendly solvents like water. Iridium complexes have been shown to be effective catalysts for the reductive amination of aldehydes and ketones with amines using formic acid as a hydrogen source in aqueous solutions, providing a greener route to a wide array of amine products.

The table below compares a conventional synthetic method with a potential green chemistry approach for the synthesis of 1-Octanamine, N-(phenylmethoxy)-.

Interactive Table: Comparison of Synthetic Routes

| Feature | Conventional Reductive Amination | "Borrowing Hydrogen" Method |

|---|---|---|

| Reactants | 1-Octanamine, Benzyloxybenzaldehyde, Reducing Agent (e.g., NaBH₄) | 1-Octanamine, Benzyloxy Alcohol |

| Catalyst | None (or acid/base catalyst) | Transition Metal Complex (e.g., Mn, Co, Ir) |

| Solvent | Organic Solvents (e.g., Methanol, Dichloromethane) | Often higher boiling, greener solvents or potentially neat |

| Byproducts | Metal salts, oxidized reducing agent | Water |

| Atom Economy | Moderate | High |

| Key Advantage | Well-established, versatile | High atom economy, low waste |

| Key Disadvantage | Generates significant chemical waste | Requires specific catalyst development |

By adopting these greener strategies, the synthesis of 1-Octanamine, N-(phenylmethoxy)- can be achieved with a significantly lower environmental impact, aligning with the core principles of sustainable chemical manufacturing.

Fundamental Reactivity as a Nucleophilic Species

The nitrogen atom in 1-Octanamine, N-(phenylmethoxy)- possesses a lone pair of electrons, which theoretically allows it to act as a nucleophile. masterorganicchemistry.com The nucleophilicity of an amine is influenced by electronic and steric factors. masterorganicchemistry.comresearchgate.net The presence of the electron-donating octyl group would be expected to enhance the electron density on the nitrogen, thereby increasing its nucleophilicity. However, the bulky phenylmethoxy (benzyloxy) group could sterically hinder the approach of the nitrogen to an electrophilic center, thus reducing its reactivity. masterorganicchemistry.com

To fully characterize its nucleophilic reactivity, experimental studies would be required to determine the rate constants for its reactions with a series of standard electrophiles. researchgate.nettsukuba.ac.jp Such data would allow for the calculation of nucleophilicity parameters, providing a quantitative measure of its reactivity compared to other amines. researchgate.netresearchgate.net Without these experimental findings, any discussion of its nucleophilicity remains purely speculative.

Detailed Mechanistic Studies of Transformations Involving N-(phenylmethoxy)octanamine

Detailed mechanistic studies are crucial for understanding the reaction pathways of a compound. This would involve a combination of kinetic analysis, identification of transient species, and computational modeling.

Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating a reaction mechanism. researchgate.netyoutube.com For reactions of 1-Octanamine, N-(phenylmethoxy)-, this could involve spectroscopic techniques (e.g., NMR, ESR for radical intermediates) to detect transient species. Computational chemistry is a powerful tool for modeling the structures and energies of transition states, which are by nature fleeting and cannot be directly observed. researchgate.netyoutube.com There is no published research detailing the experimental observation or computational modeling of intermediates or transition states for reactions of this specific compound.

Role of Amine-Mediated Processes in Electrophilic Reactions

Amines can mediate or catalyze electrophilic reactions in several ways. byjus.comlibretexts.orgbyjus.com For instance, they can act as a Brønsted base to deprotonate a substrate or as a Lewis base to activate a reagent. In electrophilic aromatic substitution, an amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org While the -N(C8H17)O(CH2Ph) group would influence the electronic properties of a molecule it is attached to, the specific nature and extent of its role in mediating electrophilic reactions have not been investigated for 1-Octanamine, N-(phenylmethoxy)-.

Stereochemical Outcomes and Asymmetric Induction in Reactions of 1-Octanamine, N-(phenylmethoxy)-

If 1-Octanamine, N-(phenylmethoxy)- were to be used in reactions that create a new stereocenter, the stereochemical outcome would be of significant interest. Asymmetric induction refers to the preferential formation of one stereoisomer over another, influenced by a chiral element in the substrate, reagent, or catalyst. wikipedia.orgmsu.eduegyankosh.ac.inyoutube.com If 1-Octanamine, N-(phenylmethoxy)- were to be synthesized in an enantiomerically pure form (e.g., if a chiral center were present in the octyl chain or if the nitrogen atom were a stable stereocenter), it could potentially be used as a chiral auxiliary or reagent to induce asymmetry in other molecules. nih.gov However, there are no studies on the synthesis of chiral versions of this compound or their application in asymmetric synthesis.

Electrophilic and Radical Reactivity Considerations

While the primary reactivity of amines is nucleophilic, they can also exhibit electrophilic and radical reactivity under certain conditions.

Electrophilic Reactivity: N-alkoxyamines can be oxidized to form species that can act as electrophiles. rsc.orgresearchgate.net For example, oxidation could lead to an oxoammonium ion, which is a powerful oxidant. rsc.org

Radical Reactivity: The most well-documented reactivity of N-alkoxyamines is their ability to undergo thermal or photochemical homolysis of the N-O bond to generate a persistent nitroxide radical and a transient carbon-centered radical. rsc.orgrsc.orgchimia.chresearchgate.net This property is the basis for their use as initiators in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. rsc.orgchimia.chresearchgate.net The rate of homolysis is highly dependent on the structure of the alkoxyamine. researchgate.net While this is a known reactivity pattern for the class of N-alkoxyamines, the specific conditions and products of radical reactions involving 1-Octanamine, N-(phenylmethoxy)- have not been reported.

Selected Organic Reactions and Their Application to 1-Octanamine, N-(phenylmethoxy)-

The reactivity of 1-Octanamine, N-(phenylmethoxy)- is a subject of interest for synthetic chemists. The presence of a nitrogen atom bonded to both an alkyl chain and a benzyloxy group imparts distinct chemical properties that can be exploited in various organic transformations.

Alkylation and acylation are fundamental reactions for the functionalization of amines. In the context of 1-Octanamine, N-(phenylmethoxy)-, these reactions would involve the formation of new bonds at the nitrogen atom.

Alkylation Reactions

The alkylation of amines typically involves their reaction with alkyl halides. For primary and secondary amines, this reaction proceeds via nucleophilic substitution (SN2). However, a common challenge is polyalkylation, where the initially formed secondary or tertiary amine is more nucleophilic than the starting amine, leading to the formation of quaternary ammonium (B1175870) salts slideshare.net. In the case of 1-Octanamine, N-(phenylmethoxy)-, which is a secondary amine, alkylation would lead to a tertiary amine.

The nucleophilicity of the nitrogen in 1-Octanamine, N-(phenylmethoxy)- is influenced by the presence of the electron-withdrawing benzyloxy group, which can decrease its reactivity compared to a simple secondary amine. While the direct alkylation of 1-Octanamine, N-(phenylmethoxy)- is not extensively documented, the synthesis of N-alkoxyamines can be achieved through the alkylation of hydroxylamine (B1172632) anions with reactive alkyl halides, indicating the nitrogen atom's capacity to act as a nucleophile chimia.chresearchgate.net.

Table 1: General Conditions for Amine Alkylation

| Reactant | Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Primary/Secondary Amine | Alkyl Halide | Acetonitrile, DMF | Base (e.g., K₂CO₃, Et₃N), Heat | Secondary/Tertiary Amine |

Acylation Reactions

The acylation of amines to form amides is a robust and widely used transformation in organic synthesis bath.ac.uk. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides youtube.comlibretexts.org. The reaction proceeds through a nucleophilic acyl substitution mechanism. For 1-Octanamine, N-(phenylmethoxy)-, acylation would result in the formation of an N-octyl-N-(phenylmethoxy)amide.

Acylation can serve as a protective strategy for amines in other reactions, such as electrophilic aromatic substitution, by converting the strongly activating amino group into a moderately activating amide group youtube.com. While the direct acylation of 1-Octanamine, N-(phenylmethoxy)- is not specifically detailed in the literature, the general principles of amine acylation are well-established and would likely apply, with the potential for steric hindrance from the benzyloxy group influencing reaction rates youtube.comgoogle.com.

Table 2: Common Reagents for Amine Acylation

| Acylating Agent | Amine | Conditions | Product |

|---|---|---|---|

| Acyl Chloride | Primary or Secondary Amine | Base (e.g., pyridine, Et₃N) or two equivalents of the amine | Amide youtube.com |

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine youtube.com. The application of these methodologies to 1-Octanamine, N-(phenylmethoxy)- would involve its participation as the amine nucleophile.

The success of such coupling reactions depends on factors like the nucleophilicity of the amine, the nature of the catalyst and ligand, and the reaction conditions mit.edu. The N-(phenylmethoxy) group may influence the reactivity of the amine through both electronic and steric effects. While many C-N coupling protocols exist for a wide range of amines, the use of N-alkoxyamines as coupling partners is a more specialized area researchgate.netproquest.com.

Research on related compounds has shown that N-alkoxy amides can undergo copper-catalyzed C-O cross-coupling with arylboronic acids, presenting a potential competitive pathway to the desired C-N coupling mdpi.com. Furthermore, palladium-catalyzed cross-coupling of N-alkoxyimidoyl bromides has been demonstrated, highlighting the utility of the N-alkoxy moiety in such transformations nih.gov. Nickel-catalyzed cross-electrophile couplings of N-alkoxyphthalimides with aryl halides also point to the potential for N-alkoxy compounds to participate in these advanced C-C and C-N bond-forming reactions researchgate.net.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | Tri-tert-butylphosphine | NaOtBu | Toluene | N-Aryl Amine youtube.com |

The N-alkoxy amine framework is susceptible to various rearrangement reactions, which can lead to the formation of new structural motifs. These rearrangements are often driven by the formation of more stable products and can be initiated by heat, light, or chemical reagents.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a π-system wikipedia.orglibretexts.orglibretexts.org. A notable example is the nih.govnih.gov-sigmatropic rearrangement, which has been observed in allylic systems. For instance, allylic sulfimides can undergo a nih.govnih.gov-rearrangement to produce protected allylic amines nih.govnih.gov. While 1-Octanamine, N-(phenylmethoxy)- does not possess the required allylic group for such a rearrangement, its derivatives could potentially undergo this transformation. The Meisenheimer rearrangement, which converts tertiary amine oxides to O-allyl alkoxyamines, is another example of a sigmatropic rearrangement relevant to this class of compounds chimia.chresearchgate.net.

Other Rearrangements

Other rearrangement reactions are known for hydroxylamine derivatives, which share structural similarities with N-alkoxy amines. The Bamberger rearrangement, for example, involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols berhamporegirlscollege.ac.inwiley-vch.de. The Hofmann and Curtius rearrangements lead to the formation of amines from amides and acyl azides, respectively, via isocyanate intermediates byjus.com. While these reactions are not directly applicable to the parent 1-Octanamine, N-(phenylmethoxy)-, they illustrate the types of transformations that can occur on related nitrogen-containing frameworks slideshare.net.

Table 4: Examples of Rearrangement Reactions

| Reaction Name | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| nih.govnih.gov-Claisen Rearrangement | Allyl vinyl ether | Six-membered cyclic transition state | γ,δ-Unsaturated carbonyl compound byjus.com |

| Bamberger Rearrangement | N-Phenylhydroxylamine | Nitrenium ion | 4-Aminophenol wiley-vch.de |

Derivatization Strategies for Structural and Functional Modulation of 1 Octanamine, N Phenylmethoxy

Introduction of Chromophores and Fluorophores for Spectroscopic Analysis

The covalent attachment of chromophores and fluorophores to 1-Octanamine, N-(phenylmethoxy)- is a powerful strategy to enable its detection and quantification using spectroscopic techniques. The choice of the labeling agent is dictated by the desired photophysical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity.

One common approach involves the use of environmentally sensitive dyes like nitrobenz-2-oxa-1,3-diazole (NBD). The NBD fluorophore is relatively small, which can be advantageous in minimizing perturbations to the biological activity of the parent molecule. Its fluorescence properties, particularly its emission intensity and lifetime, are often sensitive to the polarity of its local environment. For instance, NBD-labeled compounds have been observed to exhibit longer fluorescence lifetimes in aprotic solvents compared to aqueous solutions, a property that can be exploited to probe interactions with biological membranes or proteins. The synthesis of an NBD derivative of 1-Octanamine, N-(phenylmethoxy)- could be achieved by reacting the parent amine with an activated NBD halide, such as 4-chloro-7-nitrobenzofurazan.

The table below summarizes the key spectroscopic properties of a representative NBD dye that could be conjugated to 1-Octanamine, N-(phenylmethoxy)-.

| Property | Value |

| Absorption Maximum (λmax) | ~470 nm |

| Emission Maximum (λmax) | ~570 nm |

| Molar Absorption Coefficient (ε) | ~1.3 x 103 cm-1 M-1 |

| Solvent for Measurement | 10% DMSO/H2O |

Data based on a representative NBD dye as specific data for an NBD derivative of 1-Octanamine, N-(phenylmethoxy)- is not available.

Isotopic Labeling and Tagging for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis using mass spectrometry. In the context of 1-Octanamine, N-(phenylmethoxy)-, stable isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N) can be incorporated at specific positions within the molecule.

For instance, deuterium labeling of the octyl chain could be achieved by using a deuterated starting material in the synthesis of the amine. This would allow for the tracking of the alkyl portion of the molecule in metabolic or degradation studies. Similarly, introducing 13C or 15N into the benzyloxyamine moiety would provide a means to follow the fate of this part of the molecule. The resulting isotopically labeled compound can be distinguished from its unlabeled counterpart by its higher mass, a feature readily detected by mass spectrometry.

Another powerful technique is the introduction of a biotin (B1667282) tag. Biotinylation creates a high-affinity handle that can be used for the purification and detection of the molecule and its binding partners through its strong interaction with avidin (B1170675) or streptavidin. The synthesis of a biotinylated derivative would typically involve the reaction of the amine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester.

The following table outlines potential isotopic labeling and tagging strategies for 1-Octanamine, N-(phenylmethoxy)-.

| Labeling/Tagging Strategy | Purpose |

| Deuterium (2H) labeling of the octyl chain | Mechanistic studies of alkyl chain transformations, metabolic fate studies. |

| Carbon-13 (13C) labeling of the phenyl ring | Elucidation of reaction mechanisms involving the aromatic moiety. |

| Nitrogen-15 (15N) labeling of the amine | Probing reactions at the nitrogen center. |

| Biotinylation | Affinity purification, detection, and localization studies. |

Functionalization for Supramolecular Assembly and Material Science

The inherent amphiphilic nature of 1-Octanamine, N-(phenylmethoxy)-, with its nonpolar octyl tail and more polar benzyloxyamine headgroup, makes it an interesting building block for supramolecular assemblies. Further functionalization can enhance its ability to form well-defined nanostructures such as micelles, vesicles, or monolayers.

For example, the introduction of hydrogen bonding motifs, such as amides or ureas, onto the benzyloxyamine headgroup can promote directional intermolecular interactions, leading to the formation of ordered aggregates in solution or at interfaces. The synthesis of such derivatives could be accomplished by reacting the parent amine with isocyanates or activated carboxylic acids.

Furthermore, the phenyl ring of the benzyloxy group can be functionalized to introduce moieties capable of π-π stacking, another important non-covalent interaction that drives supramolecular assembly. The resulting materials could have applications in areas such as drug delivery, where the self-assembled structures can encapsulate therapeutic agents.

Regioselective and Chemoselective Derivatization Methodologies

The presence of multiple reactive sites in 1-Octanamine, N-(phenylmethoxy)-—the secondary amine, the phenyl ring, and the octyl chain—necessitates the use of regioselective and chemoselective derivatization methods to achieve specific structural modifications.

Chemoselectivity: The secondary amine is generally the most nucleophilic site and can be selectively acylated or alkylated under appropriate conditions. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base would likely lead to the formation of the corresponding amide at the nitrogen atom without affecting the phenyl ring or the octyl chain.

Regioselectivity: Functionalization of the phenyl ring can be directed to specific positions (ortho, meta, or para) by employing modern synthetic methodologies. For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at a specific position on the aromatic ring, which can then be further functionalized through Suzuki coupling or other cross-coupling reactions. The directing effect of the benzyloxy group would influence the regioselectivity of such reactions. While direct studies on 1-Octanamine, N-(phenylmethoxy)- are not available, related studies on similar aromatic systems suggest that a high degree of regiocontrol can be achieved.

The choice of reaction conditions, catalysts, and protecting groups is crucial for achieving the desired chemo- and regioselectivity in the derivatization of this multifaceted molecule.

Computational Chemistry and Advanced Spectroscopic Characterization of 1 Octanamine, N Phenylmethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for gaining a deep understanding of the intrinsic properties of a molecule from first principles. For 1-Octanamine, N-(phenylmethoxy)-, these methods can predict its electronic structure, stability, and chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mpg.deumn.edu DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than wave-function-based methods for larger molecules. mpg.deyoutube.com

For 1-Octanamine, N-(phenylmethoxy)-, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on related N-benzylated compounds have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for geometry optimization, showing good correlation with experimental data where available. uomphysics.netmdpi.comresearchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental results, aid in the structural confirmation of the molecule. mdpi.comresearchgate.net

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. uomphysics.netnih.gov A smaller gap suggests higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.comresearchgate.net For 1-Octanamine, N-(phenylmethoxy)-, the nitrogen and oxygen atoms are expected to be electron-rich regions, while the hydrogens of the alkyl chain and aromatic ring would be relatively electron-poor.

Table 1: Hypothetical DFT-Calculated Properties for 1-Octanamine, N-(phenylmethoxy)- (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Predicted Value |

| Total Energy | -715.3 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.8 Debye |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods solve the Schrödinger equation, albeit with approximations to make the calculations tractable. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate molecular properties.

For 1-Octanamine, N-(phenylmethoxy)-, ab initio calculations could be employed to:

Obtain High-Accuracy Energies: Provide benchmark values for total energy and reaction energies, which can be used to assess the accuracy of less computationally expensive methods like DFT.

Determine Ionization Potentials and Electron Affinities: Accurately predict the energy required to remove an electron and the energy released upon adding an electron, respectively.

Characterize Excited States: While DFT can struggle with excited states, ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC) can provide a more reliable description of the electronic transitions and photochemistry of the molecule.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

The significant flexibility of the octyl chain and the phenylmethoxy group in 1-Octanamine, N-(phenylmethoxy)- results in a complex conformational landscape. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the possible conformations of a molecule and their relative probabilities. nih.govscienceopen.com

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. scienceopen.commdpi.com This provides a dynamic view of the molecule's behavior, including its conformational changes. For a molecule like 1-Octanamine, N-(phenylmethoxy)-, an MD simulation would reveal how the long alkyl chain folds and moves, and how the phenylmethoxy group rotates relative to the nitrogen atom. Such simulations have been effectively used to study the phase behavior and dynamics of long-chain alkyl systems. nih.gov

Monte Carlo (MC) simulations use random sampling to explore the conformational space. nih.gov Instead of following a trajectory over time, MC methods generate a large number of random conformations and accept or reject them based on their calculated energy (e.g., using a force field). nih.govscienceopen.com This approach is particularly effective for overcoming energy barriers and sampling a wide range of conformations, which is crucial for flexible molecules. nih.gov

Both MD and MC simulations can be used to generate a Boltzmann-weighted ensemble of conformers, which can then be used to calculate average properties, such as the average end-to-end distance of the octyl chain or the probability of specific dihedral angles. This ensemble is also critical for the accurate prediction of spectroscopic properties, like NMR chemical shifts, where the observed value is an average over all populated conformations. acs.org

Theoretical Studies of Potential Energy Surfaces and Reaction Dynamics

A Potential Energy Surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. fiveable.melibretexts.org It provides a theoretical landscape that governs the molecule's geometry and the pathways of chemical reactions. fiveable.me By mapping the PES, one can identify stable molecules (energy minima), and the transition states that connect them (saddle points). libretexts.org

For 1-Octanamine, N-(phenylmethoxy)-, theoretical studies of its PES could elucidate:

Reaction Mechanisms: By identifying the minimum energy path between reactants and products, the mechanism of reactions involving the amine, such as N-O bond cleavage or reactions at the benzylic position, can be investigated.

Conformational Interconversion Pathways: The PES can map the energy barriers between different stable conformers of the molecule, providing insight into the dynamics of its flexibility.

Vibrational States: The curvature of the PES around a minimum energy structure determines the molecule's vibrational frequencies. fiveable.me

Constructing a full-dimensional PES for a molecule of this size is computationally intensive. rsc.org However, simplified, or reduced-dimensionality, surfaces focusing on specific reaction coordinates (e.g., the N-O bond distance or a key dihedral angle) can provide valuable insights into its reactivity and dynamics. youtube.com

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

While computational methods provide theoretical predictions, experimental spectroscopic data is essential for definitive structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.govwpmucdn.com For 1-Octanamine, N-(phenylmethoxy)-, a suite of advanced NMR experiments would be required for complete structural assignment and conformational analysis.

The methodological approach would involve:

1D NMR (¹H and ¹³C): Initial analysis using ¹H and ¹³C NMR provides fundamental information. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons (-O-CH₂-Ph), the N-CH₂ protons of the octyl chain, the methylene (B1212753) groups of the chain, and the terminal methyl group. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom. youtube.com

2D Correlation Spectroscopy: To unambiguously assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of the connectivity of the octyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), linking the proton assignments to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the phenylmethoxy group to the nitrogen and the octyl chain, for instance, by observing a correlation from the benzylic protons to the nitrogen-bearing carbon of the octyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), providing information about the molecule's three-dimensional structure and preferred conformation in solution. For example, NOE correlations between the benzylic protons and the protons on the first two carbons of the octyl chain would confirm a folded conformation.

The combination of these high-resolution NMR techniques, together with computational predictions of NMR chemical shifts, provides a robust methodology for the complete and detailed structural elucidation of 1-Octanamine, N-(phenylmethoxy)-. nih.govgithub.iorsc.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint, offering valuable insights into its structure. For 1-Octanamine, N-(phenylmethoxy)-, the analysis of its fragmentation pathways allows for the identification of its key structural motifs.

Under electron ionization (EI), the molecular ion [M]•+ of 1-Octanamine, N-(phenylmethoxy)- is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and radical species. The presence of the benzyl (B1604629) group, the ether linkage, and the long alkyl chain provides several potential sites for bond cleavage.

A plausible fragmentation pathway for 1-Octanamine, N-(phenylmethoxy)- is initiated by the formation of the molecular ion. Subsequent alpha-cleavage of the octyl group or cleavage at the benzylic position leads to the formation of characteristic fragment ions. The most abundant fragments are often the most stable ones. For instance, the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common and stable fragment derived from benzyl-containing compounds. The fragmentation of the octyl chain will produce a series of ions separated by 14 Da (CH₂).

The predicted major fragments and their corresponding m/z values are summarized in the table below. This data is derived from the general principles of mass spectrometry and comparison with the fragmentation of structurally related molecules such as n-octylamine and benzylamine (B48309) derivatives. nist.govnist.govnih.govnist.govmassbank.eunih.govnist.govnist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for 1-Octanamine, N-(phenylmethoxy)-

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 235 | [C₁₅H₂₅NO]⁺ | Molecular Ion [M]⁺ |

| 122 | [C₇H₈NO]⁺ | Cleavage of the C-N bond |

| 108 | [C₇H₈O]⁺ | Cleavage of N-O bond with H transfer |

| 107 | [C₇H₇O]⁺ | Benzyl ether fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 112 | [C₈H₁₈N]⁺ | Octylamino fragment |

| 43 | [C₃H₇]⁺ | Propyl fragment from octyl chain |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR and Raman spectra of 1-Octanamine, N-(phenylmethoxy)- are expected to exhibit characteristic bands corresponding to its constituent parts: the octyl chain, the amine group, the ether linkage, and the phenyl ring.

The high-frequency region of the IR spectrum will be dominated by C-H stretching vibrations. The aromatic C-H stretches of the phenyl group are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyl chain will be observed just below 3000 cm⁻¹. wpmucdn.com

The fingerprint region, typically from 1600 cm⁻¹ to 600 cm⁻¹, will contain a wealth of structural information. This includes C=C stretching vibrations of the aromatic ring, C-N stretching, C-O stretching, and various bending vibrations (scissoring, rocking, and twisting) of the CH₂ groups in the octyl chain. msu.eduwpmucdn.com The N-O stretching vibration is also expected in this region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric vibrations of the phenyl ring and the C-C backbone of the alkyl chain are expected to be strong in the Raman spectrum.

The predicted vibrational frequencies and their assignments for 1-Octanamine, N-(phenylmethoxy)- are detailed in the table below. These assignments are based on established group frequencies from the literature for similar functional groups. wpmucdn.comnih.govresearchgate.net

Table 2: Predicted IR and Raman Vibrational Mode Assignments for 1-Octanamine, N-(phenylmethoxy)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2950-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1605, 1585, 1500, 1450 | Aromatic C=C Stretch | IR, Raman |

| 1465 | CH₂ Bending (Scissoring) | IR |

| 1380 | CH₃ Bending (Umbrella) | IR |

| 1250-1150 | C-N Stretch | IR, Raman |

| 1100-1000 | C-O Stretch | IR |

| 900-800 | N-O Stretch | IR |

| 750-700 | Aromatic C-H Out-of-Plane Bend | IR |

| 720 | CH₂ Rocking | IR |

Research Applications and Potential Areas for 1 Octanamine, N Phenylmethoxy

Role as a Key Intermediate in Medicinal Chemistry Synthesis

The synthesis of novel bioactive molecules is a cornerstone of medicinal chemistry. While direct studies on 1-Octanamine, N-(phenylmethoxy)- are not extensively documented, the structural features of this compound suggest its potential as a valuable intermediate. The presence of the N-(phenylmethoxy) group, also known as a benzyloxyamine, offers a strategic point for chemical modification.

The N-O bond in N-alkoxyamines can be cleaved under specific conditions to yield either the corresponding amine or hydroxylamine (B1172632), which are versatile functional groups for the construction of more complex molecules. For instance, the reduction of the N-(phenylmethoxy) group can provide the free amine, 1-octanamine, which is a known building block in the synthesis of various compounds. nih.govsielc.comnist.gov Conversely, the phenylmethoxy group can serve as a protecting group for the nitrogen atom, allowing for reactions to be carried out on other parts of the molecule without affecting the amine functionality.

The long octyl chain provides lipophilicity, a property that can be crucial for the bioavailability of drug candidates. By combining this lipophilic tail with a reactive and modifiable headgroup, 1-Octanamine, N-(phenylmethoxy)- could serve as a precursor for the synthesis of a variety of target molecules with potential therapeutic applications. The general strategy would involve using the N-(phenylmethoxy)octanamine as a scaffold and introducing pharmacophoric elements through reactions at the nitrogen or by functionalizing the octyl chain. This approach is common in the development of new therapeutic agents where modular synthesis allows for the rapid generation of a library of related compounds for biological screening. mdpi.compsu.edu

Contributions to the Development of Catalytic Systems and Ligands

The field of catalysis continuously seeks novel ligands that can modulate the activity and selectivity of metal catalysts. N-heterocyclic carbenes (NHCs) and other nitrogen-containing molecules have been extensively studied as ligands in a wide range of catalytic reactions. csic.esaalto.fi While there is no specific literature on the use of 1-Octanamine, N-(phenylmethoxy)- as a ligand, its structural components suggest potential in this area.

The nitrogen atom in 1-Octanamine, N-(phenylmethoxy)- possesses a lone pair of electrons that could coordinate to a metal center. The nature of the substituents on the nitrogen, namely the octyl group and the phenylmethoxy group, would influence the electronic and steric properties of the resulting metal complex. The long, flexible octyl chain could create a specific steric environment around the catalytic center, potentially influencing the stereoselectivity of a reaction.

Furthermore, the benzyloxy group could be modified to incorporate other coordinating atoms, transforming the molecule into a bidentate or multidentate ligand. Such modifications could lead to the development of novel catalysts for reactions like cross-coupling, hydrogenation, or polymerization. The synthesis of such ligands would likely involve standard organic transformations to introduce additional functional groups onto the phenyl ring of the benzyloxy moiety. The performance of these new ligands would then be evaluated in well-established catalytic reactions to determine their efficacy.

Integration into Advanced Materials and Polymer Science

The development of advanced materials with tailored properties is a major focus of modern materials science. Long-chain alkylamines and their derivatives are known to be useful as surfactants, dispersants, and building blocks for polymers and self-assembled monolayers. The unique structure of 1-Octanamine, N-(phenylmethoxy)- suggests its potential for integration into various material systems.

The long octyl chain can impart hydrophobicity and can play a role in the self-assembly of molecules on surfaces or in solution. This property is crucial for the formation of organized structures such as micelles, vesicles, or monolayers. The N-(phenylmethoxy) headgroup provides a site for further chemical reactions, allowing for the covalent attachment of the molecule to a polymer backbone or a solid support.

For instance, 1-Octanamine, N-(phenylmethoxy)- could be used as a surface modifying agent to alter the properties of a material, such as its wettability or adhesion. By forming a self-assembled monolayer on a substrate, the octyl chains would orient themselves away from the surface, creating a hydrophobic coating. The phenylmethoxy group could also be a precursor to a reactive functional group that allows for the grafting of polymers from the surface, leading to the creation of polymer brushes with specific functionalities.

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While direct studies involving 1-Octanamine, N-(phenylmethoxy)- in host-guest systems are not available, its structural characteristics suggest it could act as a guest molecule.

The long, hydrophobic octyl chain of 1-Octanamine, N-(phenylmethoxy)- makes it a suitable candidate for binding within the hydrophobic cavities of various host molecules, such as cyclodextrins, calixarenes, or pillararenes. The binding affinity would be influenced by the size and shape of the host's cavity and the nature of the solvent. The N-(phenylmethoxy) headgroup could provide additional interactions, such as hydrogen bonding or π-π stacking, which could enhance the stability of the host-guest complex.

The formation of such complexes could be used to control the solubility of 1-Octanamine, N-(phenylmethoxy)-, to protect it from degradation, or to facilitate its transport across membranes. The study of these interactions would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy to determine the binding constant and the stoichiometry of the complex.

Use in Bioorganic Chemistry as a Building Block or Probe

Bioorganic chemistry applies the principles and techniques of organic chemistry to understand and manipulate biological systems. 1-Octanamine, N-(phenylmethoxy)- possesses features that could be exploited in this field, either as a building block for the synthesis of bioactive molecules or as a probe to study biological processes.

As a building block, the compound could be incorporated into larger molecules designed to interact with biological targets such as enzymes or receptors. The lipophilic octyl chain could facilitate the crossing of cell membranes, while the N-(phenylmethoxy) group could be modified to introduce specific recognition elements. For example, it could be used in the synthesis of enzyme inhibitors or receptor antagonists.

Future Perspectives and Emerging Research Directions for N Phenylmethoxy Octanamine Chemistry

Development of Sustainable and Economically Viable Synthesis Routes

The industrial viability of N-(phenylmethoxy)octanamine and related compounds hinges on the development of green and cost-effective synthetic methodologies. Current research in the broader field of N-alkoxyamine synthesis is moving away from classical methods that may involve harsh conditions or toxic reagents. acs.org

Future efforts will likely focus on catalytic systems that offer high efficiency and selectivity under mild conditions. One promising avenue is the use of copper-catalyzed reactions, which have been shown to be effective for the synthesis of a variety of N-alkoxyamines. acs.orgresearchgate.net These methods often proceed under aerobic conditions and in environmentally benign solvents, contributing to their sustainability. acs.org Another key area of development is atom transfer radical addition (ATRA), a powerful technique for forming the crucial C-O-N bond. chimia.ch The use of readily available starting materials, such as aldehydes and ketones, in combination with stable nitroxide radicals, presents a cost-effective approach. acs.orgresearchgate.net

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to future synthetic strategies. For instance, the reductive amination of fatty acids and their esters has been identified as a green route to produce long-chain amines, a potential precursor for certain N-alkoxyamines. rsc.org Exploring enzymatic or biocatalytic routes could also lead to highly selective and sustainable syntheses.

Table 1: Promising Sustainable Synthesis Routes for N-Alkoxyamines

| Synthetic Method | Key Features | Potential for N-(phenylmethoxy)octanamine |

|---|---|---|

| Copper-Catalyzed Reactions | Mild reaction conditions, use of inexpensive catalysts, tolerance of various functional groups. acs.orgresearchgate.net | High potential for direct synthesis from corresponding precursors under aerobic conditions. acs.org |

| Atom Transfer Radical Addition (ATRA) | High efficiency in C-O-N bond formation, applicable to a wide range of substrates. chimia.ch | A versatile method for introducing the octyl chain to the N-(phenylmethoxy)amino moiety. |

| Reductive Amination of Fatty Acid Derivatives | Utilizes renewable feedstocks, aligns with green chemistry principles. rsc.org | Could be adapted for the synthesis of the octanamine precursor from renewable sources. |

| Silyl Radical-Mediated Synthesis | Allows for the synthesis of N-alkoxyamines that are inaccessible by other methods. nih.govacs.orgfigshare.com | Offers a pathway to novel structural analogs of N-(phenylmethoxy)octanamine. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The characteristic weakness of the C-O bond in N-alkoxyamines is the foundation of their unique reactivity, most notably in nitroxide-mediated polymerization (NMP). chimia.chresearchgate.net Future research on N-(phenylmethoxy)octanamine will likely delve into leveraging this feature for novel chemical transformations beyond polymerization.

The controlled generation of carbon-centered radicals from the homolysis of the C-O bond opens up possibilities for various radical-mediated reactions. This includes intramolecular cyclizations to form complex ring systems and intermolecular addition reactions to unsaturated bonds. chimia.ch The phenylmethoxy group can influence the stability and reactivity of the generated radicals, potentially leading to unique selectivity and reaction outcomes.

Furthermore, the exploration of redox properties of the N-O bond could unveil new catalytic cycles. Electrochemical methods, for instance, could be employed to trigger specific transformations of N-(phenylmethoxy)octanamine, leading to the development of novel synthetic tools. nih.gov

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly crucial for accelerating research and development. In the context of N-(phenylmethoxy)octanamine, computational studies can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Density functional theory (DFT) and other quantum chemical methods can be used to calculate key parameters such as bond dissociation energies (BDEs) of the C-O and N-O bonds. nih.gov This information is critical for predicting the thermal stability of the molecule and its suitability for applications like NMP. Computational models can also elucidate reaction mechanisms, helping to understand and optimize reaction conditions for both the synthesis and subsequent transformations of N-(phenylmethoxy)octanamine. maxapress.com

Moreover, computational screening of virtual libraries of N-(phenylmethoxy)octanamine analogs can identify candidates with desired electronic and steric properties for specific applications, thus streamlining the experimental workflow. nih.gov

Table 2: Application of Computational Methods in N-Alkoxyamine Research

| Computational Method | Application | Relevance to N-(phenylmethoxy)octanamine |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of bond dissociation energies (BDEs), reaction barriers, and spectroscopic properties. nih.govmaxapress.com | Predicting thermal stability, understanding reaction mechanisms, and interpreting experimental data. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and solvent effects. | Understanding the behavior of the molecule in different environments and its interaction with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical reactivity or biological activity. acs.org | Designing new analogs with enhanced properties by predicting their behavior based on structural features. |

Design and Synthesis of Functionally Enhanced Analogs for Specific Applications

The modular nature of the N-alkoxyamine structure allows for the rational design and synthesis of functionally enhanced analogs of N-(phenylmethoxy)octanamine tailored for specific applications. By modifying the octyl chain, the phenyl group, or by introducing additional functional groups, a wide range of properties can be fine-tuned.

For example, incorporating polymerizable groups could lead to the development of novel monomers for advanced materials with unique thermal or optical properties. The synthesis of analogs with fluorescent moieties could find applications in chemical sensing and biological imaging. chimia.chresearchgate.net Furthermore, attaching the N-(phenylmethoxy)octanamine core to solid supports could lead to the development of recyclable reagents or catalysts.

The synthesis of such analogs will rely on the development of robust and versatile synthetic methods that are tolerant of a wide range of functional groups. The insights gained from computational studies will be instrumental in predicting the properties of these new molecules and guiding their design. nih.gov The synthesis of a calamitic liquid crystal containing a benzyloxyphenyl moiety demonstrates the potential for creating complex functional molecules from related building blocks. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.